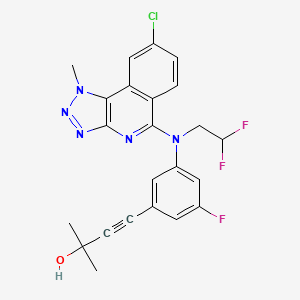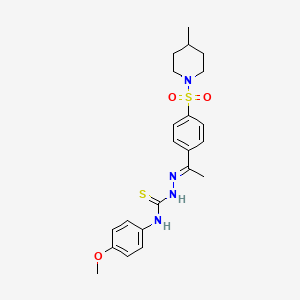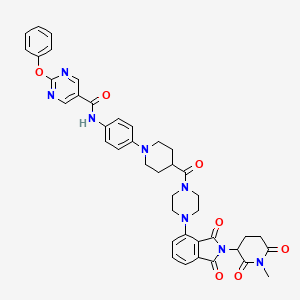
Protac(H-pgds)-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protac(H-pgds)-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade hematopoietic prostaglandin D2 synthase (H-PGDS). This compound is part of a class of bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Protac(H-pgds)-8 involves the conjugation of an H-PGDS inhibitor with an E3 ligase ligand. The process typically includes the following steps:
Synthesis of H-PGDS Inhibitor: The H-PGDS inhibitor, such as TFC-007, is synthesized through a series of organic reactions.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide, is synthesized separately.
Conjugation: The H-PGDS inhibitor and the E3 ligase ligand are conjugated using a linker molecule to form the final PROTAC compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring the reactions are optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Protac(H-pgds)-8 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC involves conjugation reactions between the H-PGDS inhibitor, the linker, and the E3 ligase ligand.
Ubiquitination: Once the PROTAC binds to its target protein and the E3 ligase, it facilitates the ubiquitination of the target protein.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, coupling agents, and protective groups.
Major Products
The major product of these reactions is the PROTAC compound itself, which is designed to degrade the target protein, H-PGDS, upon binding and recruitment to the proteasome .
Scientific Research Applications
Protac(H-pgds)-8 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation.
Biology: Helps in understanding the role of H-PGDS in various biological processes and diseases.
Mechanism of Action
Protac(H-pgds)-8 exerts its effects through a mechanism known as proteolysis targeting. The compound binds to H-PGDS and recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The degradation of H-PGDS reduces the levels of prostaglandin D2, which is involved in inflammatory and allergic responses .
Comparison with Similar Compounds
Similar Compounds
Protac(H-pgds)-7: Another PROTAC targeting H-PGDS, composed of TFC-007 and pomalidomide.
Protac(H-pgds)-4-TAS-205: A similar compound with a different H-PGDS inhibitor, TAS-205.
Uniqueness
Protac(H-pgds)-8 is unique due to its specific combination of H-PGDS inhibitor and E3 ligase ligand, which may offer improved stability and degradation efficiency compared to other similar compounds. Its design allows for targeted degradation of H-PGDS, making it a valuable tool for studying and potentially treating diseases related to prostaglandin D2 .
Properties
Molecular Formula |
C41H40N8O7 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |
InChI Key |
UUILKUWMNHXPIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
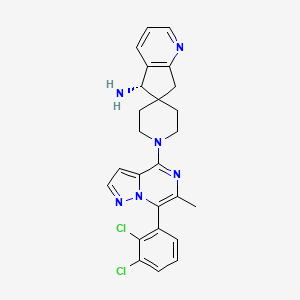
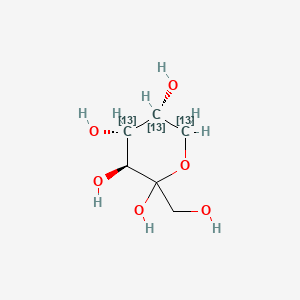

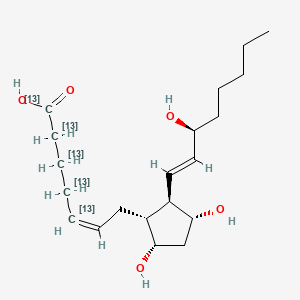
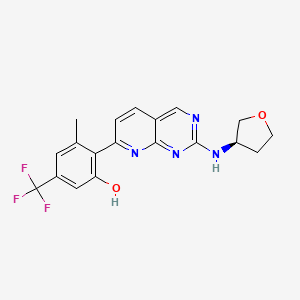
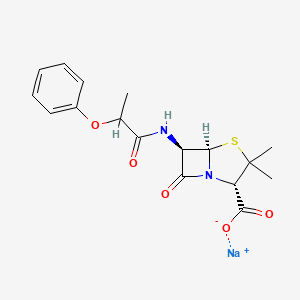

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
